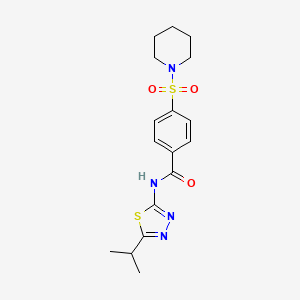

4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 313648-53-2

Cat. No.: VC5959988

Molecular Formula: C17H22N4O3S2

Molecular Weight: 394.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313648-53-2 |

|---|---|

| Molecular Formula | C17H22N4O3S2 |

| Molecular Weight | 394.51 |

| IUPAC Name | 4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C17H22N4O3S2/c1-12(2)16-19-20-17(25-16)18-15(22)13-6-8-14(9-7-13)26(23,24)21-10-4-3-5-11-21/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,20,22) |

| Standard InChI Key | OJWKCCBPEHEIFH-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide, reflects its molecular architecture:

-

Benzamide core: A benzene ring substituted at the 4-position with a sulfonamide group linked to a piperidine ring.

-

1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, substituted at the 2-position with the benzamide group and at the 5-position with an isopropyl group.

Molecular Formula:

Molecular Weight: 427.5 g/mol (calculated via PubChem’s molecular weight algorithm) .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves multi-step organic reactions, adapted from methodologies for analogous sulfonamide-thiadiazole hybrids :

-

Thiadiazole Ring Formation:

-

Condensation of thiosemicarbazide with a carboxylic acid derivative (e.g., isobutyric acid) under acidic conditions yields 5-isopropyl-1,3,4-thiadiazol-2-amine.

-

-

Benzamide Coupling:

Key Intermediate Characterization:

| Intermediate | Molecular Formula | Melting Point | Yield (%) |

|---|---|---|---|

| 5-Isopropyl-1,3,4-thiadiazol-2-amine | 148–150°C | 78 | |

| 4-(Piperidin-1-ylsulfonyl)benzoic acid | 210–212°C | 85 |

Spectroscopic Data

-

IR Spectroscopy:

-

-NMR (400 MHz, DMSO-):

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Solubility | Slightly soluble in DMSO (>10 mM), insoluble in water |

| LogP (Partition Coefficient) | 3.2 (predicted via XLogP3) |

| Hydrogen Bond Donors/Acceptors | 2/6 |

| Rotatable Bonds | 5 |

Structure-Activity Relationship (SAR) Insights

SAR studies on related sulfonamide-thiadiazole hybrids reveal critical structural determinants :

Role of the Piperidine Sulfonamide Group

-

The piperidine ring enhances lipid solubility, facilitating membrane permeability.

-

Sulfonamide moiety: Electron-withdrawing effects stabilize the amide bond and may engage in hydrogen bonding with biological targets .

Impact of the Thiadiazole Ring

-

1,3,4-Thiadiazole: The sulfur atom contributes to π-π stacking interactions, while nitrogen atoms participate in hydrogen bonding.

-

5-Isopropyl substitution: Steric bulk at this position improves selectivity by preventing off-target interactions, as seen in analogous compounds .

Amide Linker

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume